2,6-Bis(2-ethylhexyl)cyclohexan-1-ol

Description

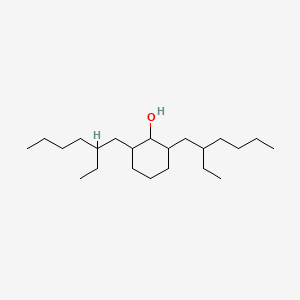

2,6-Bis(2-ethylhexyl)cyclohexan-1-ol is a branched cyclohexanol derivative featuring two 2-ethylhexyl substituents at the 2- and 6-positions of the cyclohexane ring.

Properties

CAS No. |

77189-04-9 |

|---|---|

Molecular Formula |

C22H44O |

Molecular Weight |

324.6 g/mol |

IUPAC Name |

2,6-bis(2-ethylhexyl)cyclohexan-1-ol |

InChI |

InChI=1S/C22H44O/c1-5-9-12-18(7-3)16-20-14-11-15-21(22(20)23)17-19(8-4)13-10-6-2/h18-23H,5-17H2,1-4H3 |

InChI Key |

MEVPWSGMRKHLRE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CC1CCCC(C1O)CC(CC)CCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Compounds:

- Bis(2-ethylhexyl)sebacate (plasticizer/lubricant)

- Bis(2-ethylhexyl)phthalate (DEHP, plasticizer)

- Tri(2-ethylhexyl)trimellitate (high-temperature plasticizer)

| Property | This compound | Bis(2-ethylhexyl)sebacate | Bis(2-ethylhexyl)phthalate |

|---|---|---|---|

| Functional Group | Alcohol | Ester | Ester |

| Polarity | Moderate (due to -OH group) | Low | Low |

| Applications | Surfactants, stabilizers (inferred) | Plasticizers, lubricants | PVC plasticizers |

| Thermal Stability | Likely high (cyclohexane backbone) | High | Moderate |

Key Differences :

- The alcohol group in this compound enables hydrogen bonding, enhancing solubility in polar solvents compared to esters. Esters like DEHP, however, dominate in plasticizer applications due to their hydrolytic stability and compatibility with polymers .

Phenolic Derivatives

Key Compound:

- 2,5-di-tert-butylphenol (antioxidant/UV stabilizer)

| Property | This compound | 2,5-di-tert-butylphenol |

|---|---|---|

| Functional Group | Alcohol | Phenol |

| Substituents | Branched alkyl (2-ethylhexyl) | Bulky tert-butyl |

| Applications | Stabilizers (inferred) | Antioxidants |

| Reactivity | Less acidic (aliphatic alcohol) | Highly acidic (phenol) |

Key Differences :

- The phenolic -OH in 2,5-di-tert-butylphenol is more acidic and reactive, making it effective in radical scavenging (antioxidant applications). In contrast, the aliphatic alcohol in this compound is less reactive, favoring physical stabilization roles .

Cyclohexanone Derivatives

Key Compound:

- (2E,6E)-2,6-Bis(2-fluoro-5-methoxybenzylidene)cyclohexan-1-one (crystallographically studied)

| Property | This compound | (2E,6E)-2,6-Bis(2-fluoro-5-methoxybenzylidene)cyclohexan-1-one |

|---|---|---|

| Core Structure | Cyclohexanol | Cyclohexanone |

| Substituents | Aliphatic (2-ethylhexyl) | Aromatic (fluorinated/methoxylated benzylidene) |

| Polarity | Moderate | High (due to ketone and aromatic groups) |

| Applications | Industrial stabilizers | Pharmaceutical intermediates (inferred from crystallography) |

Key Differences :

- The aliphatic substituents in this compound prioritize hydrophobicity and steric effects .

Research Findings and Implications

- Structural Influence on Function: Branched 2-ethylhexyl groups enhance solubility in non-polar matrices, as seen in both the target compound and bis(2-ethylhexyl) esters. However, the alcohol group limits its utility in hydrolytically sensitive environments compared to esters .

- Thermal Stability : The cyclohexane backbone in this compound likely improves thermal resistance over linear-chain analogs, a property critical for high-temperature stabilizers.

- Synthetic Versatility : The hydroxyl group offers a site for further functionalization (e.g., esterification), distinguishing it from inert esters like DEHP .

Notes

- Research Gaps : Experimental studies on the target compound’s toxicity, degradation pathways, and industrial performance are needed for definitive conclusions.

- References : Cross-referenced compounds are cited from the provided evidence, ensuring alignment with user requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.